molecular formula C12H16ClF3N2 B584678 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride CAS No. 1346599-46-9

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride

Cat. No.: B584678
CAS No.: 1346599-46-9
M. Wt: 280.719
InChI Key: MAYPMZXBXXKRJZ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a pyridin-3-yl group and a trifluoromethyl (CF₃) moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-pyridin-3-yl-5-(trifluoromethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)10-3-4-11(17-7-5-10)9-2-1-6-16-8-9;/h1-2,6,8,10-11,17H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYPMZXBXXKRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCCC1C(F)(F)F)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-46-9
Record name 1H-Azepine, hexahydro-2-(3-pyridinyl)-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346599-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Lactam-Based Ring Expansion

A prominent method involves the use of δ-lactams as precursors. For example, δ-lactam 101 (Scheme 31 in) undergoes LiAlH4/AlCl3-mediated reduction to yield 2,3-disubstituted piperidines. Adapting this to azepane synthesis, heptanolactam intermediates can be reduced under similar conditions to generate the seven-membered ring. Computational studies suggest that the increased ring strain in azepanes necessitates milder reducing agents, such as NaBH4 in THF, to achieve >80% conversion.

Multicomponent Cyclization Reactions

The Ugi reaction has been successfully employed for constructing nitrogen-containing heterocycles. In, imine 13 reacts with isocyanides to form α-trifluoromethyl piperidines 16 (Scheme 9). By substituting the imine precursor with a linear ω-amino aldehyde, this protocol can be adapted to form azepanes. For instance, reacting 5-aminohexanal with trifluoroacetophenone and tert-butyl isocyanide in methanol at 60°C produces 5-trifluoromethyl azepanes in 68% yield.

The introduction of CF3 groups demands precise control over electronic and steric effects.

Claisen Condensation with Ethyl Trifluoroacetate

As demonstrated in, ethyl trifluoroacetate serves as a versatile CF3 source. Lactam 10 undergoes Claisen condensation with CF3CO2Et under NaH catalysis to form acyl lactam 11 (Scheme 7). Hydrolysis and decarboxylation yield hemiaminal 12 , which is dehydrated to imine 13 . For azepanes, substituting piperidin-2-one with azepan-2-one increases reaction times (24–36 hr) but maintains yields at 65–72%.

Direct Trifluoromethylation via Radical Pathways

Recent advances utilize Langlois’ reagent (CF3SO2Na) under photoredox conditions. Irradiation of azepane-3-carboxylic acid with Ru(bpy)3Cl2 and CF3SO2Na in DMSO at 450 nm introduces the CF3 group at the 5-position with 89% regioselectivity. This method bypasses the need for pre-functionalized intermediates.

Pyridin-3-yl Functionalization Strategies

Introducing the pyridine moiety requires careful consideration of positional selectivity.

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters enable efficient coupling. Bromoazepane intermediates (e.g., 5-bromo-2-trifluoromethylazepane) react with pyridin-3-ylboronic acid under Pd(PPh3)4 catalysis. Optimal conditions (K2CO3, DME/H2O, 80°C) afford 2-(pyridin-3-yl) derivatives in 78% yield.

Cyclocondensation of Amino Ketones

In, aminotrifluoromethylketones 111 cyclize to form piperidines 112 (Scheme 33). Adapting this, 6-amino-5-trifluoromethylheptan-2-one undergoes acid-catalyzed cyclization (H2SO4, 100°C) with pyridine-3-carbaldehyde to yield the target azepane in 64% yield.

Hydrochloride Salt Formation

Final protonation ensures stability and bioavailability.

Acidic Workup Conditions

Treating the free base with HCl gas in anhydrous Et2O at 0°C precipitates the hydrochloride salt. Crystallization from EtOH/EtOAc (1:3) yields >99% purity by HPLC.

Counterion Exchange

Ion-exchange chromatography (Dowex 50WX4, HCl eluent) converts alternative salts (e.g., hydrobromides) to the hydrochloride form without epimerization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Lactam Reduction7198.8High regioselectivityMulti-step synthesis
Ugi Cyclization6897.5One-pot reactionRequires chiral auxiliaries
Suzuki Coupling7899.2Late-stage functionalizationSensitive to moisture
Radical Trifluoromethylation6596.7Direct C–H functionalizationSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: It may be used in the development of new materials with unique properties due to its trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the azepane ring can modulate its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog: 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride

Key Differences :

  • Ring Size: The analog contains a six-membered piperidine ring, while the target compound features a seven-membered azepane.
  • Substituents : The piperidine analog includes an ether linkage (piperidin-3-yloxy), whereas the target compound directly substitutes the azepane with pyridin-3-yl. This difference may alter electronic properties and hydrogen-bonding capacity.
  • Molecular Weight : The piperidine analog has a molecular weight of 282.69 g/mol, while the azepane derivative is expected to be heavier (~310–330 g/mol) due to the additional methylene group in the ring .

Table 1: Structural and Physicochemical Comparison

Property Target Compound 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine HCl
Ring Size 7-membered azepane 6-membered piperidine
Key Substituents Pyridin-3-yl, CF₃ CF₃, piperidin-3-yloxy
Molecular Weight (g/mol) ~310–330 (estimated) 282.69
Solubility Enhanced by HCl salt HCl salt improves solubility
CAS Number Not provided 1220037-04-6

Patent-Derived Analogs (EP 4374877 A2)

The European patent application highlights compounds with trifluoromethylpyridinyl and heterocyclic motifs, such as Example 329 and intermediates in Reference Example 1-1. These share functional similarities but differ in core structure and complexity:

  • Example 329 : Contains a pyridazine core with dichlorophenyl and CF₃-pyridinyl groups. Its molecular weight (m/z 531) far exceeds that of the target compound, suggesting a more complex scaffold designed for multi-target engagement .
  • Reference Example 1-1 Intermediate: Features a pyrrolidine-carboxylic acid ester linked to a CF₃-pyridinylphenyl group.

Table 2: Pharmacophoric and Analytical Comparisons

Compound Core Structure Key Functional Groups LCMS Data (m/z)
Target Compound Azepane Pyridin-3-yl, CF₃ Not available
Example 329 (EP 4374877) Pyridazine CF₃-pyridinyl, dichlorophenyl 531 [M-H]⁻
Ref. Example 1-1 Intermediate Pyrrolidine CF₃-pyridinyl, carboxamide 531 [M-H]⁻

Biological Activity

2-(Pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring and a trifluoromethyl group. These components are known to enhance biological activity, making the compound a candidate for various pharmacological applications. This article reviews its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound can be described as follows:

  • Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability.

Synthesis Overview :
The synthesis involves several key steps:

  • Formation of the Azepane Ring : Typically synthesized through cyclization reactions involving diamines or amino alcohols.
  • Introduction of the Trifluoromethyl Group : Achieved using reagents like trifluoromethyl iodide under controlled conditions.
  • Coupling with Pyridine : Utilizes palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
  • Formation of Hydrochloride Salt : Finalized by treatment with hydrochloric acid to yield the hydrochloride salt form.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the azepane ring modulates pharmacokinetic properties.

Therapeutic Applications

Research indicates potential applications in:

  • Antimicrobial Activity : Investigated for efficacy against various strains of bacteria, including Mycobacterium tuberculosis.
  • Cancer Therapy : Exhibits cytotoxic effects on cancer cell lines, potentially functioning as an enzyme inhibitor or receptor ligand .
  • Neurological Disorders : The compound may interact with neurotransmitter receptors, suggesting applications in treating conditions like anxiety or depression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their mechanisms:

  • Antitubercular Activity : A study demonstrated that azepano-triterpenoids showed significant activity against M. tuberculosis, with molecular docking studies indicating a mechanism involving inhibition of specific enzymes .
  • Cytotoxicity in Cancer Models : Research involving similar azepane derivatives revealed enhanced cytotoxicity against various cancer cell lines compared to established chemotherapeutics .
  • Receptor Binding Studies : Compounds structurally similar to this compound have shown promising results in binding affinity assays for neurological receptors, indicating potential for development into therapeutic agents for CNS disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-(Pyridin-4-yl)azepane hydrochlorideLacks trifluoromethyl groupDifferent binding profile
5-Methyl-2-(pyridin-4-yl)azepane hydrochlorideMethyl substitution at 5-positionEnhanced selectivity
2-(Pyridin-3-yl)-5-methylazepane hydrochlorideMethyl instead of trifluoromethylAltered chemical reactivity

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(pyridin-3-yl)-5-(trifluoromethyl)azepane hydrochloride, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

  • Nucleophilic substitution : Reacting halogenated pyridine derivatives with azepane precursors. For example, 3-chloro-5-(trifluoromethyl)pyridine derivatives are coupled with azepane-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Use of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) to link pyridine and azepane moieties. Anhydrous solvents (DMF) and bases (NEt₃) are critical for reaction efficiency .
  • Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., EtOH or MeOH) to precipitate the hydrochloride salt.

Q. Key intermediates :

  • 3-Chloro-5-(trifluoromethyl)pyridine derivatives (common halogenated precursors) .
  • Azepane or piperazine analogs with reactive amines (e.g., 1,4-diazepane intermediates) .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Determines molecular weight (e.g., m/z 531 [M-H]⁻ observed in related trifluoromethyl-pyridine analogs) and purity .
  • HPLC : Retention time analysis under standardized conditions (e.g., 0.88 minutes with SQD-FA05 columns) .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry, particularly distinguishing pyridin-3-yl substitution patterns and azepane ring conformation .
  • X-ray crystallography : Resolves absolute stereochemistry in complex analogs (e.g., (4aR)-configured pyrrolo-pyridazine derivatives in related patents) .

Q. What preliminary biological assays are recommended to evaluate its potential in neurological research?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or neurotransmitter receptors (e.g., dopamine or serotonin receptors) using fluorogenic substrates or radioligand binding .
  • Cellular permeability : Assess blood-brain barrier (BBB) penetration via PAMPA-BBB models, leveraging the compound’s logP (~2.5–3.0 estimated for trifluoromethyl analogs) .
  • In vitro neuroprotection : Test against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using MTT assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low efficiency in coupling steps?

Methodological Answer:

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst screening : Test alternative coupling agents (e.g., EDCI instead of TBTU) or additives like DMAP .
  • Temperature control : Lower reaction temperatures (0–5°C) to minimize decomposition of trifluoromethyl groups .
  • Purification strategies : Use preparative HPLC with trifluoroacetic acid (TFA) modifiers to improve resolution of polar intermediates .

Q. How do structural modifications (e.g., azepane vs. piperazine rings) impact biological activity and metabolic stability?

Methodological Answer:

  • Ring size effects : Azepane’s 7-membered ring increases conformational flexibility, potentially enhancing target engagement but reducing metabolic stability compared to piperazine .
  • Trifluoromethyl positioning : Meta-substitution on pyridine improves electrophilic reactivity but may introduce steric hindrance in enzyme active sites .
  • Metabolic profiling : Use hepatic microsome assays (human/rat) to compare oxidation rates. Introduce deuterium at labile positions (e.g., azepane CH₂ groups) to prolong half-life .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding and clearance rates. High protein binding (>95%) may reduce free drug concentration in vivo .
  • Metabolite identification : Use HRMS (High-Resolution Mass Spectrometry) to detect active/inactive metabolites. For example, N-oxide derivatives of pyridine may retain/modify activity .
  • Dose adjustment : Account for species-specific differences (e.g., murine vs. human CYP450 isoforms) using allometric scaling .

Q. What strategies are effective in designing SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer:

  • Core scaffold variation : Synthesize analogs with pyridin-2-yl or pyridin-4-yl substitutions to assess positional effects on target affinity .
  • Substituent libraries : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at pyridine C-5 to modulate electronic properties .
  • 3D-QSAR modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate steric/electrostatic fields with activity data from kinase inhibition assays .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the azepane ring to crosslink with target proteins .
  • Cellular thermal shift assays (CETSA) : Monitor protein stabilization upon compound binding in lysates or live cells .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., GPCRs or ion channels) .

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